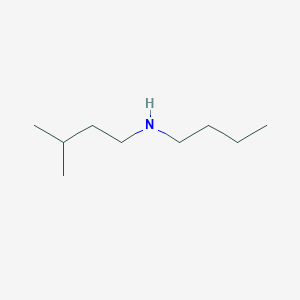
1-Butanamine, N-butyl-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanamine, N-butyl-3-methyl- is an organic compound belonging to the class of amines. It is characterized by the presence of a butyl group and a methyl group attached to the nitrogen atom of the butanamine structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butanamine, N-butyl-3-methyl- can be synthesized through several methods. One common approach involves the alkylation of butanamine with butyl halides in the presence of a base. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high efficiency.
Industrial Production Methods: In industrial settings, the production of 1-Butanamine, N-butyl-3-methyl- often involves the catalytic hydrogenation of nitriles or the reductive amination of aldehydes or ketones. These methods are preferred due to their scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butanamine, N-butyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or amides.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include primary amines, amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Butanamine, N-butyl-3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Butanamine, N-butyl-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. It can also form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
- 1-Butanamine, N-methyl-
- 1-Butanamine, N-ethyl-
- 1-Butanamine, N-propyl-
Comparison: 1-Butanamine, N-butyl-3-methyl- is unique due to the presence of both a butyl and a methyl group attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties compared to other similar compounds. For example, the compound’s steric hindrance and electronic effects can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
78579-59-6 |
|---|---|
Formule moléculaire |
C9H21N |
Poids moléculaire |
143.27 g/mol |
Nom IUPAC |
N-butyl-3-methylbutan-1-amine |
InChI |
InChI=1S/C9H21N/c1-4-5-7-10-8-6-9(2)3/h9-10H,4-8H2,1-3H3 |
Clé InChI |
QPIMDFNMIPRTEF-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















